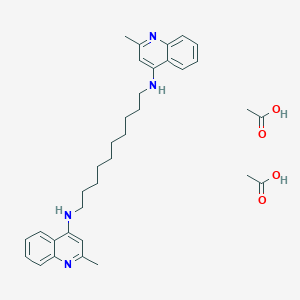
acetic acid; N,N'-bis(2-methylquinolin-4-yl)decane-1,10-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,10-Decanediamine, N,N’-bis(2-methyl-4-quinolinyl)-, diacetate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two quinoline moieties attached to a decanediamine backbone, with acetate groups providing additional stability and solubility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-Decanediamine, N,N’-bis(2-methyl-4-quinolinyl)-, diacetate typically involves the reaction of 1,10-decanediamine with 2-methyl-4-quinolinecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete reaction. The resulting product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
On an industrial scale, the production of 1,10-Decanediamine, N,N’-bis(2-methyl-4-quinolinyl)-, diacetate may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality. Additionally, advanced purification methods, such as high-performance liquid chromatography (HPLC), are employed to obtain high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,10-Decanediamine, N,N’-bis(2-methyl-4-quinolinyl)-, diacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives with altered electronic properties.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the quinoline moieties to their corresponding dihydroquinoline forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetate groups are replaced by other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides or amines in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinoline derivatives with altered electronic properties.
Reduction: Dihydroquinoline forms.
Substitution: Compounds with new functional groups replacing the acetate groups.
Wissenschaftliche Forschungsanwendungen
1,10-Decanediamine, N,N’-bis(2-methyl-4-quinolinyl)-, diacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic and electronic properties.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of quinoline moieties, which are known to exhibit biological activity.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1,10-Decanediamine, N,N’-bis(2-methyl-4-quinolinyl)-, diacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moieties can intercalate with DNA, disrupting its function and leading to antimicrobial effects. Additionally, the compound can form coordination complexes with metal ions, which can catalyze various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,10-Decanediamine, N,N’-bis(2-methylquinolin-4-yl)
- 1,10-Decanediamine, N,N’-bis(4-quinolinyl)
- 1,10-Decanediamine, N,N’-bis(2-chloro-4-quinolinyl)
Uniqueness
1,10-Decanediamine, N,N’-bis(2-methyl-4-quinolinyl)-, diacetate is unique due to the presence of both 2-methyl and 4-quinolinyl groups, which confer distinct electronic and steric properties
Eigenschaften
CAS-Nummer |
19146-62-4 |
|---|---|
Molekularformel |
C34H46N4O4 |
Molekulargewicht |
574.8 g/mol |
IUPAC-Name |
acetic acid;N,N'-bis(2-methylquinolin-4-yl)decane-1,10-diamine |
InChI |
InChI=1S/C30H38N4.2C2H4O2/c1-23-21-29(25-15-9-11-17-27(25)33-23)31-19-13-7-5-3-4-6-8-14-20-32-30-22-24(2)34-28-18-12-10-16-26(28)30;2*1-2(3)4/h9-12,15-18,21-22H,3-8,13-14,19-20H2,1-2H3,(H,31,33)(H,32,34);2*1H3,(H,3,4) |
InChI-Schlüssel |
KJLDLEIBEQIBFL-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2C(=C1)NCCCCCCCCCCNC3=CC(=NC4=CC=CC=C43)C.CC(=O)O.CC(=O)O |
Kanonische SMILES |
CC1=NC2=CC=CC=C2C(=C1)NCCCCCCCCCCNC3=CC(=NC4=CC=CC=C43)C.CC(=O)O.CC(=O)O |
Key on ui other cas no. |
19146-62-4 |
Synonyme |
1,12-bis((2-methylquinolin-4-yl)amino)dodecane UCL 1407 UCL-1407 UCL1407 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















